N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide

Description

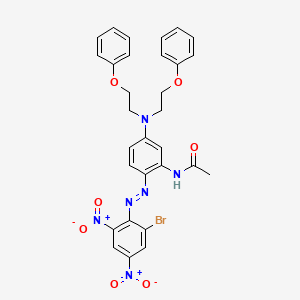

This compound belongs to the class of azo dyes, characterized by the presence of an azo (-N=N-) linkage. Its structure includes:

- A phenylacetamide core substituted at position 5 with a bis(2-phenoxyethyl)amino group (two phenoxyethyl chains attached to the nitrogen).

- At position 2, a 2-bromo-4,6-dinitrophenyl azo group (a bromo- and nitro-substituted phenyl ring connected via an azo bond).

Properties

CAS No. |

84000-65-7 |

|---|---|

Molecular Formula |

C30H27BrN6O7 |

Molecular Weight |

663.5 g/mol |

IUPAC Name |

N-[5-[bis(2-phenoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C30H27BrN6O7/c1-21(38)32-28-19-22(12-13-27(28)33-34-30-26(31)18-23(36(39)40)20-29(30)37(41)42)35(14-16-43-24-8-4-2-5-9-24)15-17-44-25-10-6-3-7-11-25/h2-13,18-20H,14-17H2,1H3,(H,32,38) |

InChI Key |

PASZXSYYSQWCKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide typically involves multiple steps:

Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable phenol derivative.

Introduction of the bis(2-phenoxyethyl)amino group: This can be achieved through nucleophilic substitution reactions where the phenol derivative is reacted with bis(2-phenoxyethyl)amine.

Acetylation: The final step involves acetylation of the amino group to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the azo group.

Reduction: Reduction reactions could target the nitro groups, converting them to amines.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, alkylating agents, or nucleophiles.

Major Products

Oxidation: Products may include quinones or other oxidized aromatic compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Dye Chemistry: The azo group makes this compound a candidate for use in dye formulations.

Analytical Chemistry: It could be used as a reagent or indicator in various analytical techniques.

Biology and Medicine

Biological Studies: May be used in studies involving enzyme interactions or cellular uptake mechanisms.

Industry

Materials Science: Possible applications in the development of new materials with specific properties such as conductivity or fluorescence.

Environmental Science: Could be used in studies related to pollutant degradation or as a marker in environmental monitoring.

Mechanism of Action

The mechanism of action for N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide would depend on its specific application. For example:

In dye chemistry: The azo group would be responsible for the color properties through conjugation and electron delocalization.

In pharmaceuticals: The compound may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares the target compound with six analogs, highlighting substituents, molecular properties, and applications:

Critical Analysis of Substituent Effects

- Diethylamino (BDAP): Simplifies synthesis but offers lower thermal stability compared to bulkier substituents. Bis(acetoxyethyl)amino (Disperse Blue 79:1): Acetoxy groups may improve dye solubility during application .

- Azo Group Modifications: 2-Bromo-4,6-dinitrophenyl: Bromine enhances lightfastness; nitro groups stabilize the azo bond but raise toxicity concerns .

Additional Substituents :

Toxicity and Environmental Impact

- Aquatic Toxicity: The EU classifies bis(2-methoxyethyl)amino derivatives (e.g., Disperse Blue 301) as Aquatic Chronic 4 (H413), indicating long-term hazardous effects .

- Regulatory Status : Several analogs, including Disperse Blue 79:1, are subject to international trade regulations due to environmental and health risks .

Q & A

Q. What are the critical considerations for synthesizing N-(5-(Bis(2-phenoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions:

- Temperature : Maintain 60–80°C to avoid decomposition of the azo group .

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is essential to isolate the compound from brominated byproducts .

- Validation : Confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks at δ 2.8–3.1 ppm) .

Q. How can researchers characterize the azo and acetamide functional groups in this compound?

- Methodological Answer :

- FT-IR : Azo (–N=N–) stretching appears at 1450–1600 cm⁻¹; acetamide (C=O) at 1650–1700 cm⁻¹ .

- UV-Vis : The π→π* transition of the azo group produces a strong absorbance at 450–500 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹) .

- ¹³C NMR : Acetamide carbonyl resonance at ~170 ppm; aromatic carbons adjacent to bromine show deshielding (δ 125–135 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature experiments to identify conformational exchange in the phenoxyethyl groups (e.g., coalescence at 80°C) .

- 2D-COSY : Map coupling between protons on the phenyl rings and acetamide NH to confirm substituent positions .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. nitro group orientation) .

Q. What experimental strategies optimize the compound’s stability under varying pH and light conditions?

- Methodological Answer :

- Photostability : Conduct accelerated degradation studies using UV light (λ = 365 nm). Degradation products (e.g., nitroso derivatives) are monitored via LC-MS .

- pH Stability : Test solubility and decomposition in buffers (pH 2–12). The acetamide group hydrolyzes to acetic acid under alkaline conditions (pH >10), requiring storage at pH 6–7 .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky bis(2-phenoxyethyl)amino group restricts Suzuki-Miyaura coupling at the brominated position. Use Pd(PPh₃)₄ with high ligand ratios (1:10 Pd:ligand) to enhance catalytic efficiency .

- Electronic Effects : Electron-withdrawing nitro groups deactivate the aryl ring, necessitating harsher conditions (e.g., 100°C, 24h) for nucleophilic substitution .

Q. What computational methods predict the compound’s biological activity or binding interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding affinity < -8 kcal/mol suggests inhibition potential) .

- QSAR Models : Correlate Hammett σ values of substituents (e.g., NO₂ σ = 0.78) with antimicrobial activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. no activity)?

- Methodological Answer :

- Assay Variability : Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton agar, 24h incubation). Contradictions may arise from solvent choice (DMSO vs. water) affecting bioavailability .

- Structural Analogues : Compare with N-(2-Bromo-4-methylphenyl)acetamide (CAS 614-83-5), which lacks the azo group and shows reduced activity .

Comparative Structural Analysis

Q. How does this compound differ from structurally similar azo dyes in terms of electronic properties?

- Methodological Answer :

- Cyclic Voltammetry : The bromo-nitro substitution lowers the LUMO (-3.2 eV vs. -2.8 eV for non-brominated analogues), enhancing electron-accepting capacity .

- TD-DFT Calculations : Predict bathochromic shifts in UV-Vis spectra due to extended conjugation from the phenoxyethyl groups .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : Wear PPE (nitrile gloves, lab coat) due to potential skin irritation (LD50 > 2000 mg/kg in rats) .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing brominated dioxins .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.